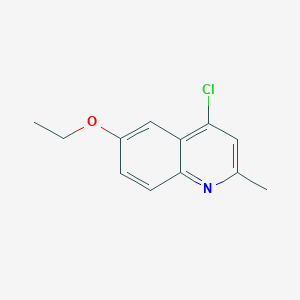
4-Chloro-6-ethoxy-2-methylquinoline
Übersicht
Beschreibung
4-Chloro-6-ethoxy-2-methylquinoline is a chemical compound with the empirical formula C12H12ClNO . It has a molecular weight of 221.68 . This compound is a solid and is part of a class of compounds known as halogenated heterocycles .
Molecular Structure Analysis
The SMILES string of 4-Chloro-6-ethoxy-2-methylquinoline is CCOc1ccc2nc©cc(Cl)c2c1 . The InChI is 1S/C12H12ClNO/c1-3-15-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3 . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Chloro-6-ethoxy-2-methylquinoline is a solid . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
Synthesis of Hydrazino and Pyrazolyl Derivatives : 4-Chloro-6-ethoxy-2-methylquinoline has been utilized in the synthesis of 6(8)-substituted 4-hydrazino-2-methylquinolines. These compounds were created by reacting 4-chloro-2-methylquinolines with hydrazine hydrate. Further reactions with ethyl acetoacetate and acetone produced 2,4-dimethyl-1H-pyrrolo[3,2-c]quinolines and 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines (Avetisyan, Aleksanyan, & Ambartsumyan, 2010).
Preparation and Spectroscopy Study for Synthesis of Quinolones : This compound has been pivotal in the C4-ethoxylation of 2,4-dichloroquinoline, leading to the preparation of 2-chloro-4-ethoxy-quinoline. This intermediate is crucial for synthesizing 2-substituted quinolones. The process involves detailed NMR spectroscopy studies to differentiate the ethoxylation products (Vontobel, Fuscaldo, Santos, & da Costa, 2020).
Chemical Analysis and Characterization
- Molecular Modeling and Antimicrobial Activity Evaluation : Novel isomer quinoline derivatives, including 4-chloro-6-methylquinoline-2(1H)-one, have been synthesized and characterized using computational methods like density functional theory. These compounds show potential in antimicrobial activities, evaluated through molecular docking and screening against various bacterial and fungal species (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).
Synthesis of Other Quinoline Derivatives
- Synthesis of 4-Chloro-6-Methoxy-2-Methyl-3-Nitroquinoline : This compound has been synthesized starting from 4-methoxyaniline, through a process involving cyclization, nitrification, and chlorination. This synthesis approach is noted for its simplicity and suitability for large-scale production (Zhao, Lei, & Guo, 2017).
Potential Medical Applications
- Discovery of Anticancer Agents : Research into 4-anilinoquinazolines as potent apoptosis inducers led to the discovery of compounds such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from modifications of 4-chloro-6-ethoxy-2-methylquinoline. These compounds have shown promise asanticancer agents, exhibiting potent apoptosis-inducing properties and efficient blood-brain barrier penetration. They have demonstrated high efficacy in various cancer models, highlighting their potential in cancer treatment (Sirisoma et al., 2009).
Use in Analytical Chemistry
- Role in Establishing Crystal Structures : 4-Chloro-6-ethoxy-2-methylquinoline has played a significant role in determining the crystal structures of hydrogen-bonded compounds. Studies involving different chloro- and nitro-substituted benzoic acids have leveraged this compound to better understand the formation of hydrogen bonds in various crystal structures (Ishida, 2021).
Pharmaceutical Synthesis
- Synthesis of Quinolinone Derivatives : The compound has been used in the synthesis of novel quinolinone derivatives, known for their potential in pharmaceutical applications. These derivatives have been evaluated for their antimicrobial and antioxidant properties, contributing to the development of new therapeutic agents (Tabassum et al., 2014).
Safety And Hazards
This compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals . The hazard statements are H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements are P280 - Wear protective gloves/protective clothing/eye protection/face protection and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Eigenschaften
IUPAC Name |
4-chloro-6-ethoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-3-15-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHJXEBEWPNTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497032 | |
| Record name | 4-Chloro-6-ethoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethoxy-2-methylquinoline | |
CAS RN |
66735-22-6 | |
| Record name | 4-Chloro-6-ethoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00497032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66735-22-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




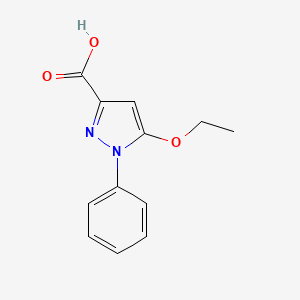
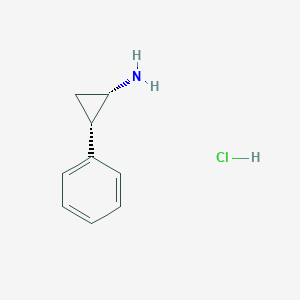

![2-Chlorobenzo[d]thiazole-5-sulfonyl chloride](/img/structure/B1366964.png)


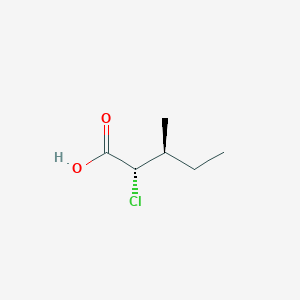
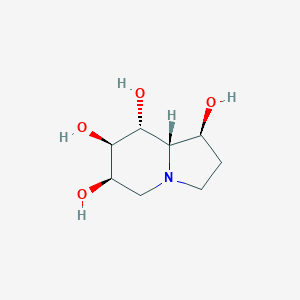



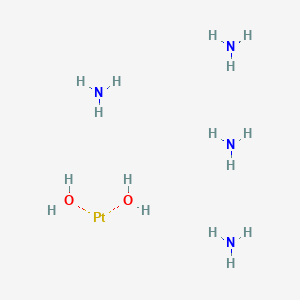
![2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B1366982.png)